Flamprop-isopropyl

Description

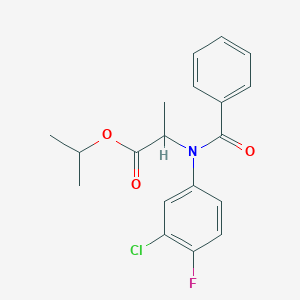

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO3/c1-12(2)25-19(24)13(3)22(15-9-10-17(21)16(20)11-15)18(23)14-7-5-4-6-8-14/h4-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVXBIIHQGXQRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041977 | |

| Record name | Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52756-22-6 | |

| Record name | Flamprop-isopropyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52756-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flamprop-isopropyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052756226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flamprop-isopropyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-D,L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAMPROP-ISOPROPYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54ZX2H5250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis Pathway and Impurities of Flamprop-Isopropyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis pathway for the selective herbicide flamprop-isopropyl. It delves into the key chemical transformations, potential impurities that may arise during the manufacturing process, and the analytical methodologies crucial for their control.

Introduction

Flamprop-isopropyl is a post-emergence herbicide effective against wild oats (Avena spp.) in cereal crops. Its herbicidal activity is primarily attributed to the L-isomer, flamprop-M-isopropyl, which inhibits cell elongation in susceptible plants.[1] The synthesis of this complex molecule involves a multi-step process that requires careful control to ensure high purity and minimize the formation of unwanted byproducts. Understanding the synthesis pathway and potential impurities is critical for process optimization, quality control, and regulatory compliance.

Core Synthesis Pathway

The commercial production of flamprop-isopropyl is generally understood to be a two-stage process. The first stage involves the synthesis of the key intermediate, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine. This is followed by the esterification of this intermediate with isopropyl alcohol to yield the final product.

A detailed, step-by-step experimental protocol for the industrial synthesis of flamprop-isopropyl is not extensively documented in publicly available scientific literature. However, based on fundamental organic chemistry principles and related syntheses, a likely pathway can be outlined.

Figure 1: A representative synthesis pathway for flamprop-isopropyl.

Experimental Protocols

While specific industrial protocols are proprietary, the following outlines the probable experimental methodologies for the key transformations:

Stage 1: Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

This stage involves two main reactions: the N-arylation of an L-alanine derivative followed by N-benzoylation.

-

N-Arylation: 3-chloro-4-fluoroaniline would be reacted with an L-alanine derivative, such as ethyl 2-bromopropanoate, in the presence of a base (e.g., potassium carbonate) and a suitable solvent (e.g., acetonitrile (B52724) or DMF). The reaction would likely be heated to drive it to completion. The resulting ester would then be hydrolyzed to the corresponding carboxylic acid, N-(3-chloro-4-fluorophenyl)-L-alanine.

-

N-Benzoylation: The N-(3-chloro-4-fluorophenyl)-L-alanine intermediate would then be reacted with benzoyl chloride. This reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. The reaction is often performed at a controlled, low temperature to prevent side reactions.

Stage 2: Esterification of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

The final step is the esterification of the carboxylic acid intermediate with isopropyl alcohol.

-

Reaction Conditions: This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. To drive the equilibrium towards the product, the reaction is generally heated, and the water formed is removed, often by azeotropic distillation using a suitable solvent like toluene.

-

Purification: After the reaction is complete, the mixture is neutralized, and the crude flamprop-isopropyl is isolated. Purification is likely achieved through techniques such as distillation under reduced pressure or crystallization to achieve the desired purity.

Potential Impurities in Flamprop-isopropyl Synthesis

The multi-step synthesis of flamprop-isopropyl can lead to the formation of several process-related impurities. While specific quantitative data from manufacturing processes is not publicly available, a qualitative assessment of potential impurities can be made based on the reaction chemistry.

Table 1: Potential Impurities in the Synthesis of Flamprop-isopropyl

| Impurity Category | Potential Impurity | Potential Source of Formation |

| Starting Materials | 3-chloro-4-fluoroaniline | Incomplete reaction in the N-arylation step. |

| L-Alanine derivative | Incomplete reaction in the N-arylation step. | |

| N-(3-chloro-4-fluorophenyl)-L-alanine | Incomplete esterification. | |

| Benzoyl Chloride | Incomplete N-benzoylation. | |

| Isopropyl Alcohol | Incomplete esterification. | |

| Byproducts | Di-benzoylated alanine (B10760859) derivative | Over-reaction during the N-benzoylation step. |

| Diisopropyl ether | Side reaction of isopropyl alcohol under acidic conditions. | |

| Positional isomers | Impurities in the starting 3-chloro-4-fluoroaniline. | |

| Degradation Products | Flamprop acid | Hydrolysis of the isopropyl ester of flamprop-isopropyl. |

| Benzoic acid and N-(3-chloro-4-fluorophenyl)-L-alanine | Hydrolysis of the amide bond under strong acidic or basic conditions. | |

| Stereoisomers | D-flamprop-isopropyl | Racemization at the chiral center of the alanine moiety, potentially caused by harsh reaction conditions (e.g., high temperature or strong base). |

Analytical Control and Impurity Profiling

To ensure the quality and safety of flamprop-isopropyl, robust analytical methods are required for the identification and quantification of the active ingredient and its impurities.

Experimental Workflow for Impurity Analysis

A typical workflow for the analysis of impurities in a flamprop-isopropyl technical grade active ingredient (TGAI) would involve the following steps:

Figure 2: A general experimental workflow for impurity profiling.

Key Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for the separation and quantification of flamprop-isopropyl and its non-volatile impurities. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a pH modifier like phosphoric or formic acid) is a common starting point for method development.

-

Gas Chromatography (GC): GC is suitable for the analysis of volatile impurities, such as residual solvents used in the manufacturing process.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for the identification of unknown impurities by providing molecular weight and fragmentation data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the definitive structural elucidation of isolated impurities.

Conclusion

The synthesis of flamprop-isopropyl is a well-established process in agrochemical manufacturing. However, like any multi-step chemical synthesis, it is prone to the formation of various impurities. A thorough understanding of the synthesis pathway, coupled with the application of modern analytical techniques, is essential for the effective control of these impurities. This ensures the production of a high-quality active ingredient that meets regulatory standards and performs effectively and safely in its intended application. The lack of publicly available, detailed experimental protocols and quantitative impurity data highlights the proprietary nature of commercial manufacturing processes.

References

Stereospecific Synthesis of Flamprop-M-Isopropyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-M-isopropyl, the isopropyl ester of the L-isomer of flamprop, is a selective herbicide recognized for its efficacy against wild oats in cereal crops. Its stereospecificity is crucial for its herbicidal activity. This technical guide provides an in-depth overview of the core methodologies for the stereospecific synthesis of flamprop-M-isopropyl, targeting researchers, scientists, and professionals in drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine, followed by its esterification. This document details the experimental protocols for these key steps, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Core Synthesis Pathway

The stereospecific synthesis of flamprop-M-isopropyl hinges on a two-step reaction sequence that preserves the chirality of the starting material, L-alanine. The overall pathway can be visualized as follows:

Caption: Overall synthetic pathway for flamprop-M-isopropyl.

Step 1: Synthesis of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

The initial and critical step in the synthesis is the formation of the N-substituted, N-acylated L-alanine derivative. This reaction establishes the core structure of the final molecule while maintaining the desired stereochemistry.

Experimental Protocol

A common method for the N-benzoylation of L-alanine involves the Schotten-Baumann reaction. The subsequent N-arylation with 3-chloro-4-fluoroaniline (B193440) would then be carried out. A representative procedure is detailed below:

-

N-Benzoylation of L-Alanine:

-

Dissolve L-alanine in a 2N sodium hydroxide (B78521) solution with cooling (0–5 °C)[1].

-

Add benzoyl chloride and a 2N sodium hydroxide solution in alternating portions with vigorous stirring, maintaining the temperature between 0–5 °C and ensuring the reaction mixture remains alkaline[1].

-

After the addition is complete, continue stirring at room temperature for a designated period.

-

Acidify the clear solution with concentrated hydrochloric acid to a pH of 2 while cooling to precipitate N-benzoyl-L-alanine[1].

-

Filter the solid product, wash with cold water, and dry.

-

-

N-Arylation of N-benzoyl-L-alanine:

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-Alanine | [1] |

| Reagents | Benzoyl Chloride, Sodium Hydroxide | [1] |

| Reaction Temperature | 0–5 °C | [1] |

| Yield of N-benzoyl-L-alanine | Not explicitly stated for this specific intermediate | |

| Enantiomeric Purity | High (retention of L-configuration) | [2] |

Step 2: Esterification of N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine

The second step involves the esterification of the carboxylic acid group of the intermediate with isopropyl alcohol to yield flamprop-M-isopropyl. This reaction must be conducted under controlled conditions to prevent racemization of the chiral center. Acid catalysis is typically employed for this transformation[2].

Experimental Workflow

Caption: General workflow for the esterification step.

Experimental Protocol

A general procedure for the esterification of an amino acid with isopropanol using thionyl chloride as a catalyst is as follows. This can be adapted for the specific intermediate:

-

Suspend the N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine in isopropanol at 0 °C.

-

Slowly add thionyl chloride dropwise to the suspension with stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude product.

-

Purify the crude product, for example, by recrystallization from a suitable solvent system to yield pure flamprop-M-isopropyl.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | N-benzoyl-N-(3-chloro-4-fluorophenyl)-L-alanine | [2] |

| Reagent | Isopropyl Alcohol | [2] |

| Catalyst | Acid Catalyst (e.g., Thionyl Chloride) | [2] |

| Reaction Temperature | Controlled to maintain stereointegrity | [2] |

| Yield | Not explicitly stated in available literature | |

| Enantiomeric Excess (ee) | High (>95%) |

Purification and Analysis

Purification

The final product, flamprop-M-isopropyl, is typically a solid that can be purified by recrystallization. The choice of solvent will depend on the solubility characteristics of the product and any remaining impurities.

Analysis and Characterization

The identity and purity of the synthesized flamprop-M-isopropyl should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Melting Point: To assess purity.

Determination of Enantiomeric Purity

The enantiomeric excess (ee) of the final product is a critical parameter and is typically determined by chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC Method Development:

A typical approach for developing a chiral HPLC method for flamprop-M-isopropyl would involve:

-

Column Selection: Screening of various chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often effective for separating enantiomers of such compounds.

-

Mobile Phase Optimization: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector is typically used for detection.

A reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has also been reported for the analysis of flamprop-isopropyl[3][4]. For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid[3][4].

Conclusion

The stereospecific synthesis of flamprop-M-isopropyl is a well-established process that relies on the careful execution of N-acylation/N-arylation of L-alanine followed by a controlled esterification. The key to a successful synthesis lies in the selection of appropriate reaction conditions that ensure the retention of the chiral center's configuration. This guide provides a foundational understanding of the synthetic methodologies and analytical considerations for researchers and professionals working in the field of agrochemicals and chiral synthesis. Further optimization of the reaction conditions presented herein may be necessary to achieve desired yields and enantiomeric purity in a laboratory or industrial setting.

References

Technical Guide: Solubility of Flamprop-Isopropyl in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of flamprop-isopropyl in various organic solvents. Due to the limited availability of public data on the racemic mixture of flamprop-isopropyl, this guide focuses on the solubility of its active stereoisomer, flamprop-M-isopropyl. The information presented herein is intended to support research, development, and formulation activities.

Introduction to Flamprop-Isopropyl

Flamprop-isopropyl is the International Organization for Standardization (ISO) approved common name for isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate. It is a selective, post-emergence herbicide belonging to the arylaminopropionic acid class of chemicals. Its herbicidal activity is primarily attributed to the L-isomer, known as flamprop-M-isopropyl. Understanding the solubility of this compound in organic solvents is critical for developing stable and effective formulations, as well as for designing analytical methods for residue analysis.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for flamprop-M-isopropyl in selected organic solvents at 20°C. It is important to note that this data pertains to the L-isomer of flamprop-isopropyl.

| Organic Solvent | Temperature (°C) | Solubility (g/L) |

| Acetone | 20 | 1560 |

| Ethanol | 20 | 147 |

| Hexane | 20 | 16 |

Data sourced from publicly available databases.

Experimental Protocols for Solubility Determination

While a specific, publicly available, detailed protocol for determining the solubility of flamprop-isopropyl in organic solvents has not been identified, a general methodology can be established based on standardized guidelines for chemical testing, such as those from the Organisation for Economic Co-operation and Development (OECD). The following protocol describes a common approach for determining the solubility of a pesticide like flamprop-isopropyl in an organic solvent.

Principle

The "shake-flask" method is a widely accepted technique for determining the solubility of a substance. This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then determined analytically.

Materials and Equipment

-

Flamprop-isopropyl (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Volumetric flasks

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Vials for sample analysis

Experimental Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of flamprop-isopropyl to a volumetric flask. The excess is crucial to ensure that a saturated solution is formed. b. Add the selected organic solvent to the flask, leaving some headspace. c. Tightly cap the flask to prevent solvent evaporation. d. Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 20°C). e. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary study may be required to determine the time to reach equilibrium (e.g., 24-48 hours).

-

Sample Preparation for Analysis: a. After the equilibration period, allow the undissolved solid to settle. b. Carefully withdraw a known volume of the supernatant using a syringe. c. Filter the withdrawn solution through a syringe filter into a clean vial to remove any undissolved particles. This step is critical to avoid overestimation of solubility.

-

Analytical Determination: a. Prepare a series of standard solutions of flamprop-isopropyl of known concentrations in the same organic solvent. b. Analyze the standard solutions using a validated HPLC method to generate a calibration curve. c. Analyze the filtered saturated solution. The concentration may need to be diluted to fall within the linear range of the calibration curve. d. Calculate the concentration of flamprop-isopropyl in the saturated solution using the calibration curve. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of flamprop-isopropyl in an organic solvent using the shake-flask method.

Caption: Experimental workflow for determining the solubility of flamprop-isopropyl.

This guide provides foundational knowledge on the solubility of flamprop-isopropyl in organic solvents. For specific applications, it is recommended to perform experimental verification of solubility under the conditions relevant to the intended use.

In-depth Technical Guide: Thermal Degradation Profile of Flamprop-Isopropyl

Notice to the Reader: Following a comprehensive search of scientific literature and publicly available data, it has been determined that there is a significant lack of specific information regarding the thermal degradation profile of flamprop-isopropyl. No detailed experimental studies, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), that would provide quantitative data on its thermal decomposition, have been identified in the public domain.

Therefore, the following guide is structured to provide a theoretical framework for understanding the potential thermal degradation of flamprop-isopropyl based on the known chemistry of its structural components and general principles of thermal decomposition of similar chemical classes. This guide also outlines the necessary experimental protocols that would be required to generate the missing data.

Introduction to Flamprop-Isopropyl

Flamprop-isopropyl, with the chemical name isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate, is a selective herbicide belonging to the arylaminopropionic acid class.[1] It has been used for the post-emergence control of wild oats in wheat. Its chemical structure consists of a central alanine (B10760859) core, N-acylated with a benzoyl group and N-arylated with a 3-chloro-4-fluorophenyl group, and the carboxylic acid is esterified with an isopropyl group.

The thermal stability and degradation pathway of a pesticide are critical parameters for assessing its environmental fate, potential for forming toxic byproducts during storage or disposal, and for developing safe formulation and application procedures.

Theoretical Thermal Degradation Pathways

Based on the functional groups present in the flamprop-isopropyl molecule, several potential thermal degradation pathways can be postulated. The most labile bonds are likely to be the ester and amide linkages.

A logical workflow for predicting the thermal degradation of flamprop-isopropyl would involve the initial cleavage of the most susceptible bonds, followed by further fragmentation of the resulting primary degradation products.

Caption: Predicted initial thermal degradation pathways of flamprop-isopropyl.

Proposed Experimental Protocols for Determining Thermal Degradation Profile

To generate the necessary data for a comprehensive understanding of flamprop-isopropyl's thermal degradation, the following experimental protocols are proposed.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperatures of flamprop-isopropyl.

Methodology:

-

A sample of pure flamprop-isopropyl (5-10 mg) is placed in a TGA crucible.

-

The sample is heated from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen for pyrolysis or air for oxidative degradation).

-

The weight loss of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition, major degradation steps, and the temperature of maximum decomposition rate for each step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.

Methodology:

-

A small, accurately weighed sample of flamprop-isopropyl (2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected transitions.

-

The difference in heat flow to the sample and reference is measured as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks for melting and boiling, and exothermic peaks for decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the chemical structures of the volatile and semi-volatile degradation products formed during the thermal decomposition of flamprop-isopropyl.

Methodology:

-

A microgram-scale sample of flamprop-isopropyl is introduced into a pyrolysis unit connected to a GC-MS system.

-

The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) in an inert atmosphere (e.g., helium).

-

The resulting pyrolysis products are swept into the GC column for separation.

-

The separated compounds are then introduced into the mass spectrometer for identification based on their mass spectra.

-

By performing pyrolysis at different temperatures, a temperature-dependent degradation profile can be established.

The general workflow for these proposed experiments is illustrated below.

Caption: Proposed experimental workflow for characterizing flamprop-isopropyl's thermal degradation.

Anticipated Quantitative Data

While no specific data is available, a typical thermal degradation study would generate the following quantitative information, which should be presented in clear, tabular formats for easy comparison.

Table 1: Thermogravimetric Analysis (TGA) Data for Flamprop-Isopropyl

| Parameter | Value (under N₂) | Value (under Air) |

| Onset Decomposition Temp (°C) | Data not available | Data not available |

| T₁₀ (Temp. at 10% weight loss, °C) | Data not available | Data not available |

| T₅₀ (Temp. at 50% weight loss, °C) | Data not available | Data not available |

| Temperature of Max. Decomposition Rate (°C) | Data not available | Data not available |

| Residual Weight at 600 °C (%) | Data not available | Data not available |

Table 2: Differential Scanning Calorimetry (DSC) Data for Flamprop-Isopropyl

| Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Melting Point | Data not available | Data not available |

| Decomposition | Data not available | Data not available |

Table 3: Potential Thermal Degradation Products of Flamprop-Isopropyl Identified by Py-GC-MS

| Retention Time (min) | Identified Compound | Chemical Formula | Molecular Weight |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available | Data not available |

Conclusion

A thorough investigation of the thermal degradation profile of flamprop-isopropyl is crucial for a complete understanding of its chemical behavior and environmental impact. The absence of such data in the current body of scientific literature highlights a significant knowledge gap. The experimental protocols and theoretical considerations outlined in this guide provide a roadmap for future research in this area. The generation of quantitative data through TGA, DSC, and Py-GC-MS would enable the construction of a detailed thermal degradation profile, which would be of great value to researchers, environmental scientists, and regulatory agencies.

References

Photolytic Stability of Flamprop-Isopropyl Under UV Radiation: A Technical Overview and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flamprop-isopropyl is a post-emergence herbicide belonging to the arylaminopropionic acid class of chemicals, previously used for the control of wild oats in wheat. While its commercial use has been discontinued (B1498344), understanding its environmental fate, particularly its photolytic stability, remains a relevant area of study for environmental scientists and researchers involved in the assessment of legacy pesticides. This technical guide provides an overview of the known properties of flamprop-isopropyl and presents a standardized, albeit hypothetical, framework for assessing its photolytic stability under ultraviolet (UV) radiation. Due to a significant lack of publicly available experimental data on the photodegradation of flamprop-isopropyl, this document serves as a methodological guide rather than a repository of established data. It outlines best-practice experimental protocols, data presentation formats, and potential degradation pathways to guide future research in this area.

Introduction to Flamprop-Isopropyl

Flamprop-isopropyl, with the chemical name isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate, is a synthetic herbicide.[1][2] It functions as a selective, systemic herbicide that is absorbed by the leaves.[1] The substance is a derivative of flamprop (B1223189) and exists as a stereoisomer, with the L-isomer being the more active form, known as flamprop-M-isopropyl.[3] General information about flamprop-isopropyl is summarized in Table 1.

Table 1: General Properties of Flamprop-Isopropyl

| Property | Value | Source |

| Chemical Name | isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate | [2] |

| CAS Number | 52756-22-6 | [2] |

| Molecular Formula | C19H19ClFNO3 | [2] |

| Molecular Weight | 363.8 g/mol | [2] |

| Type | Herbicide | [1] |

| Class | Arylaminopropionic acid | [1] |

| Mode of Action | Selective, systemic, absorbed by leaves | [1] |

Photolytic Stability: Current Knowledge Gaps

A comprehensive review of scientific literature and environmental fate databases reveals a significant gap in the publicly available data regarding the photolytic stability of flamprop-isopropyl under UV radiation. Specific experimental data on its degradation rates, quantum yield, half-life under various UV conditions, and the identity of its photoproducts are not readily accessible. The photodegradation of herbicides is a critical factor in their environmental persistence and efficacy.[4] Factors such as the intensity and wavelength of UV radiation, the presence of photosensitizers, and the chemical matrix (e.g., water purity, pH) can all influence the rate and pathway of degradation.[5][6]

A Framework for Experimental Assessment of Photolytic Stability

To address the existing data gap, a structured experimental approach is required. The following sections outline a hypothetical, yet standard, protocol for investigating the photolytic stability of flamprop-isopropyl.

Experimental Workflow

A typical experimental workflow for assessing the photolytic stability of a pesticide is illustrated in the diagram below. This process involves sample preparation, controlled irradiation, sample analysis at various time points, and data analysis to determine degradation kinetics and identify transformation products.

Caption: Experimental workflow for assessing the photolytic stability of flamprop-isopropyl.

Detailed Experimental Protocols

The following provides a more detailed, hypothetical protocol for key stages of the assessment.

3.2.1. Sample Preparation

-

Stock Solution: Prepare a stock solution of flamprop-isopropyl (e.g., 1000 mg/L) in a water-miscible, UV-transparent solvent such as acetonitrile (B52724).

-

Working Solutions: Prepare aqueous working solutions (e.g., 10 mg/L) by spiking the stock solution into a buffered, sterile aqueous solution (e.g., pH 7 phosphate (B84403) buffer). The use of a co-solvent should be kept to a minimum (e.g., <1% v/v) to avoid indirect photolysis effects.

-

Controls:

-

Dark Controls: Prepare identical samples but wrap them in aluminum foil to prevent light exposure. These are used to assess for hydrolysis or other non-photolytic degradation.

-

Sterile Controls: If microbial degradation is a concern, prepare samples in autoclaved buffer and handle under sterile conditions.

-

3.2.2. UV Irradiation

-

Light Source: Utilize a high-intensity, controlled light source that mimics the solar spectrum, such as a Xenon arc lamp with appropriate filters to simulate environmental UV conditions (e.g., >290 nm).

-

Photoreactor: Conduct the irradiation in a temperature-controlled photoreactor with quartz vessels to ensure maximum UV transparency.

-

Irradiance Monitoring: Continuously monitor the light intensity and spectral distribution using a calibrated spectroradiometer.

-

Sampling: Withdraw aliquots from the irradiated and control samples at specified time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

3.2.3. Analytical Methodology

-

Quantification of Parent Compound:

-

Method: High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at the wavelength of maximum absorbance for flamprop-isopropyl.

-

-

Identification of Degradation Products:

-

Method: Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2]

-

Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

-

Analysis: Full scan and product ion scan modes to determine the mass-to-charge ratio (m/z) and fragmentation patterns of potential degradation products.

-

Hypothetical Data Presentation

The data generated from such experiments should be presented in a clear and structured manner.

Quantitative Degradation Data

The degradation kinetics of flamprop-isopropyl would be determined by plotting its concentration over time and fitting the data to a kinetic model (e.g., first-order kinetics). The results would be summarized as shown in Table 2.

Table 2: Hypothetical Photodegradation Kinetics of Flamprop-Isopropyl

| Parameter | Value (Hypothetical) | Description |

| Initial Concentration | 10.0 mg/L | Starting concentration of flamprop-isopropyl in the aqueous solution. |

| UV Wavelength Range | >290 nm | The spectral range of the UV irradiation source. |

| Rate Constant (k) | 0.035 hr⁻¹ | The first-order rate constant for the degradation of flamprop-isopropyl. |

| Half-life (t½) | 19.8 hours | The time required for the concentration of flamprop-isopropyl to decrease by 50%. |

| Quantum Yield (Φ) | 0.0015 | The efficiency of a photon in bringing about a chemical change. |

Plausible Degradation Pathways

Based on the chemical structure of flamprop-isopropyl, several photochemical reactions could be anticipated. These include cleavage of the ester bond, cleavage of the amide bond, and reactions involving the aromatic rings. The diagram below illustrates a plausible, though hypothetical, degradation pathway.

Caption: Plausible photodegradation pathways for flamprop-isopropyl under UV irradiation.

Conclusion and Future Directions

There is a clear and significant lack of publicly available data on the photolytic stability of the discontinued herbicide flamprop-isopropyl. This technical guide provides a framework for researchers to systematically investigate its environmental fate under UV radiation. Future studies should focus on conducting controlled laboratory experiments to determine its degradation kinetics, quantum yield, and to identify its major photoproducts. Such data is essential for a comprehensive environmental risk assessment of this legacy pesticide and for understanding the long-term fate of related arylaminopropionic acid herbicides. The methodologies and hypothetical data presented herein offer a roadmap for these much-needed investigations.

References

Identifying the Active Enantiomer of Flamprop-Isopropyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the identification of the active enantiomer of the herbicide flamprop-isopropyl. It covers the stereochemistry, biological activity, and mechanism of action, supported by detailed experimental protocols and data presentation.

Introduction to Flamprop-Isopropyl and Chirality

Flamprop-isopropyl is a selective post-emergence herbicide historically used for the control of wild oats (Avena fatua) in cereal crops.[1] The molecule contains a single chiral center, meaning it exists as a pair of enantiomers, which are non-superimposable mirror images of each other.[1] The commercial product was typically sold as a racemate, a 1:1 mixture of the two enantiomers.[2] However, as is common with chiral pesticides, the herbicidal activity is primarily associated with only one of the enantiomers.

The active enantiomer of flamprop-isopropyl is flamprop-M-isopropyl .[2][3] This corresponds to the L-isomer, which is structurally derived from the naturally occurring amino acid L-alanine.[2][3] The inactive enantiomer is the corresponding D-isomer. The stereospecific synthesis from L-alanine is a key step in the commercial production of the active isomer to ensure its herbicidal potency.[3]

Data on Enantiomer Activity

| Enantiomer | Common Name | Stereochemistry | Biological Activity |

| (+)-enantiomer | Flamprop-M-isopropyl | L-isomer | Herbicidally active |

| (-)-enantiomer | - | D-isomer | Herbicidally inactive |

Experimental Protocols

Chiral Separation of Flamprop-Isopropyl Enantiomers

The separation of the enantiomers of flamprop-isopropyl is essential for their individual study. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective method for this purpose.[5] Polysaccharide-based CSPs are particularly versatile for the separation of a wide range of chiral compounds, including pesticides.[6]

Representative HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as one coated with amylose (B160209) tris(3,5-dimethylphenylcarbamate) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate). A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a common choice.

-

Mobile Phase: A normal-phase mobile phase is often effective for polysaccharide-based CSPs. A typical starting point would be a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol. A common starting ratio would be 90:10 (n-hexane:isopropanol, v/v). The mobile phase composition should be optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 1.0 mL/min is a standard starting point and can be adjusted to optimize resolution and analysis time.

-

Temperature: The separation is typically performed at a constant ambient temperature, for instance, 25 °C.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance, for example, 254 nm.

-

Sample Preparation: A standard solution of racemic flamprop-isopropyl is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

Whole-Plant Herbicidal Bioassay

To determine the herbicidal activity of the separated enantiomers, a whole-plant bioassay using the target weed, wild oat (Avena fatua), is conducted.

Protocol:

-

Plant Cultivation: Wild oat seeds are sown in pots containing a suitable growing medium and cultivated in a greenhouse or growth chamber under controlled conditions (e.g., 16-hour photoperiod, 20°C day/15°C night temperature).

-

Herbicide Application: The separated enantiomers and the racemic mixture are formulated into sprayable solutions. When the wild oat seedlings have reached the 2-3 leaf stage, they are treated with a range of doses of each enantiomer and the racemate. A control group is treated with the formulation blank (without the active ingredient).

-

Evaluation: The herbicidal effect is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment). The primary endpoint is typically the fresh or dry weight of the above-ground biomass.

-

Data Analysis: The biomass data is used to generate dose-response curves for each enantiomer and the racemate. From these curves, the GR50 (the dose causing a 50% reduction in plant growth compared to the untreated control) is calculated. A lower GR50 value indicates higher herbicidal activity.

Visualizations

Logical Workflow for Active Enantiomer Identification

Caption: Logical workflow for the separation and identification of the active enantiomer of flamprop-isopropyl.

Experimental Workflow

Caption: Experimental workflow for chiral separation and subsequent herbicidal bioassay.

Mechanism of Action: Mitotic Disruption

The herbicidally active L-enantiomer of flamprop (B1223189), after hydrolysis from the isopropyl ester, acts as a mitotic disrupter. It interferes with the normal process of cell division in susceptible plants.[4]

Caption: Signaling pathway illustrating the mitotic disruption mechanism of the active flamprop enantiomer.

Conclusion

The herbicidal activity of flamprop-isopropyl is attributed to its L-enantiomer, known as flamprop-M-isopropyl. This stereoselectivity is primarily due to the specific action of esterase enzymes in the target weed, Avena fatua. The mechanism of action is the disruption of mitosis through the disorganization of spindle and phragmoplast microtubules, which ultimately leads to the cessation of cell division and plant growth. The identification and characterization of the active enantiomer rely on a combination of chiral separation techniques, such as HPLC, and whole-plant bioassays. This knowledge is crucial for the development of more effective and environmentally conscious herbicides.

References

- 1. Flamprop-isopropyl [sitem.herts.ac.uk]

- 2. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 3. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. Enantioseparations by high-performance liquid chromatography using polysaccharide-based chiral stationary phases: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activity Spectrum of Flamprop-Isopropyl on Monocot Weeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flamprop-isopropyl is a selective, post-emergence arylalanine herbicide historically used for the control of wild oats (Avena fatua) in cereal crops such as wheat and barley. As a pro-herbicide, it is absorbed by the leaves and hydrolyzed within the plant to its biologically active form, flamprop (B1223189) acid. The herbicidal mode of action is the inhibition of cell elongation and division, which has been linked to the disruption of microtubule organization during mitosis.[1][2][3] This technical guide provides an in-depth overview of the biological activity spectrum of flamprop-isopropyl on monocotyledonous weeds, with a focus on quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its molecular mechanism of action.

Biological Activity Spectrum and Efficacy

The primary target for flamprop-isopropyl is wild oat (Avena fatua).[2] Its selectivity is derived from the differential metabolism between the target weed and the crop; de-esterification to the active flamprop acid is more rapid in wild oats than in wheat or barley.[4] While Avena fatua is the most well-documented susceptible species, some efficacy against other monocot weeds such as blackgrass (Alopecurus myosuroides) has also been reported.[3] However, comprehensive quantitative data on a broad spectrum of other common monocot weeds such as Lolium spp. (ryegrass), Echinochloa crus-galli (barnyardgrass), Setaria spp. (foxtail), and Digitaria sanguinalis (crabgrass) is limited in publicly available literature.

The efficacy of flamprop-isopropyl can be influenced by factors such as the growth stage of the weed, application rate, environmental conditions, and the presence of herbicide-resistant biotypes.[5]

Table 1: Quantitative Efficacy of Flamprop-Isopropyl on Avena fatua (Wild Oat)

| Application Rate (g a.i./ha) | Weed Growth Stage | % Control / Efficacy Metric | Crop | Reference(s) |

| Not Specified | 4-week-old seedlings | Inadequate control without crop competition | Greenhouse | No direct citation |

| Recommended Dosage | Not Specified | 57% to 83% control of panicle numbers in resistant populations | Field | [5] |

Note: The available quantitative data for flamprop-isopropyl efficacy is limited, with most studies focusing on Avena fatua. Further research would be required to establish a comprehensive biological activity spectrum across a wider range of monocot weeds.

Mechanism of Action and Signaling Pathway

Flamprop-isopropyl functions as a mitotic disrupter. Following its application and absorption into the plant, it undergoes hydrolysis to form flamprop acid, the active herbicidal compound. Flamprop acid does not inhibit the polymerization of tubulin into microtubules in vitro, which distinguishes it from some other microtubule-disrupting herbicides.[1] Instead, it affects the orientation and organization of microtubules in the spindle apparatus and the phragmoplast during cell division.[1] This disruption leads to a halt in mitosis, typically at the prometaphase or metaphase, and ultimately inhibits cell division and elongation, resulting in the death of the susceptible plant.[1]

Caption: Mechanism of action of flamprop-isopropyl in a susceptible monocot weed cell.

Experimental Protocols

The following sections provide standardized protocols for assessing the biological activity of flamprop-isopropyl in both greenhouse and field settings.

Greenhouse/Growth Chamber Bioassay Protocol

This protocol is designed to determine the dose-response of various monocot weeds to flamprop-isopropyl under controlled environmental conditions.

-

Plant Preparation:

-

Fill 10 cm x 10 cm pots with a sterile potting mix (e.g., a blend of peat, perlite, and sand).

-

Sow seeds of the selected monocot weed species (e.g., Avena fatua, Lolium multiflorum, Setaria faberi) at a depth of 1-2 cm.

-

Thin seedlings to a uniform number (e.g., 5-10 plants per pot) after emergence.

-

Grow the plants in a greenhouse or growth chamber with controlled temperature (e.g., 20-25°C day / 15-20°C night), humidity (e.g., 60-70%), and photoperiod (e.g., 16 hours light / 8 hours dark).[6][7]

-

-

Herbicide Application:

-

Treat the plants at a specific growth stage, typically the 2-4 leaf stage.[8]

-

Prepare a stock solution of flamprop-isopropyl and perform serial dilutions to create a range of application rates (e.g., 0, 50, 100, 200, 400, 800 g a.i./ha).

-

Apply the herbicide solutions using a cabinet track sprayer equipped with a flat-fan nozzle, calibrated to deliver a specific spray volume (e.g., 200 L/ha).[9]

-

Include a non-treated control group for comparison.

-

-

Experimental Design and Data Collection:

-

Arrange the pots in a completely randomized design with at least four replications per treatment.

-

Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).

-

Data to be collected includes:

-

Visual injury ratings (on a scale of 0% = no effect to 100% = complete death).

-

Plant height measurements.

-

Above-ground biomass (fresh or dry weight) at the end of the experiment.[8]

-

-

-

Data Analysis:

-

Analyze the data using analysis of variance (ANOVA).

-

If significant treatment effects are observed, perform a mean separation test (e.g., Tukey's HSD) to compare individual treatments.

-

Calculate the GR50 (the herbicide rate that causes a 50% reduction in growth) using a non-linear regression model (e.g., a four-parameter log-logistic model).

-

Caption: Workflow for a greenhouse bioassay of flamprop-isopropyl.

Field Trial Protocol

This protocol outlines the procedure for evaluating the efficacy of flamprop-isopropyl under real-world agricultural conditions.

-

Site Selection and Preparation:

-

Select a field with a known and uniform infestation of the target monocot weed(s).

-

Prepare the seedbed according to standard agricultural practices for the intended crop (e.g., wheat).

-

Sow the crop at the recommended seeding rate.

-

-

Experimental Design and Plot Layout:

-

Use a randomized complete block design with a minimum of four replications.[9]

-

Establish individual plots of a suitable size (e.g., 2m x 5m) with buffer zones between plots to prevent spray drift.

-

-

Herbicide Application:

-

Apply flamprop-isopropyl at various rates when the target weed is at the optimal growth stage for control (typically 2-4 leaves to early tillering).[10]

-

Use a calibrated backpack or tractor-mounted sprayer with appropriate nozzles (e.g., flat-fan) to ensure uniform coverage.[9]

-

Record environmental conditions at the time of application (temperature, humidity, wind speed).

-

Include an untreated control and a standard commercial herbicide treatment for comparison.

-

-

Data Collection and Assessment:

-

Conduct weed control assessments at various intervals (e.g., 2, 4, and 8 weeks after treatment).

-

Use quadrats (e.g., 0.25 m²) to determine weed density and biomass.

-

Visually rate crop phytotoxicity and weed control on a percentage scale.

-

At crop maturity, harvest the plots to determine crop yield and collect weed seed samples to assess the impact on weed fecundity.[9]

-

-

Data Analysis:

-

Perform ANOVA on weed control, crop injury, and yield data.

-

Use a suitable mean separation test to identify significant differences between treatments.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Flamprop-isopropyl [sitem.herts.ac.uk]

- 3. Flamprop-methyl [sitem.herts.ac.uk]

- 4. Flamprop-M [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]

- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nda.gov.za [nda.gov.za]

- 10. Considerations for Postemergence Herbicides [extension.sdstate.edu]

The Metabolic Fate of Flamprop-Isopropyl in Mammalian Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-isopropyl, a member of the arylalanine class of herbicides, has been utilized for the post-emergence control of wild oats in wheat. Understanding its metabolic fate in mammalian systems is crucial for assessing its toxicological profile and potential risks. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of flamprop-isopropyl in mammals, with a focus on data derived from studies in rats and dogs. The information is presented through quantitative data summaries, detailed experimental methodologies, and pathway visualizations to support research and development activities.

Metabolic Pathways of Flamprop-Isopropyl

The biotransformation of flamprop-isopropyl in mammals proceeds through several key pathways, primarily involving hydrolysis and oxidation. The major metabolic events are:

-

Ester Hydrolysis: The most significant initial metabolic step is the hydrolysis of the isopropyl ester group, leading to the formation of the corresponding carboxylic acid, flamprop (B1223189) acid. This reaction can be catalyzed by esterases or occur via oxidative de-esterification.[1][2]

-

Aromatic Hydroxylation: The N-benzoyl ring of flamprop-isopropyl is susceptible to hydroxylation at the meta- and para-positions. The presence of a 3,4-dihydroxybenzoyl metabolite suggests the involvement of an arene oxide intermediate.[1]

-

Side-Chain Oxidation: The isopropyl group can undergo hydroxylation. In dogs, this primarily results in a propan-1,2-diol ester. In rats, this metabolite is further oxidized to a 2-lactyl ester.[1]

-

Conjugation: The carboxylic acid metabolite can be further conjugated with glucuronic acid to form an ester glucuronide, facilitating its excretion.[1]

The following diagram illustrates the primary metabolic pathways of flamprop-isopropyl in mammalian systems.

Quantitative Metabolic Data

The excretion of flamprop-isopropyl and its metabolites is rapid, with over 96% of the administered dose being excreted by rats within 48 hours.[1] The primary route of excretion is via the feces.

Table 1: Excretion of ¹⁴C-labelled Flamprop-isopropyl in Rats and Dogs (% of Administered Dose)

| Species | Sex | Route of Excretion | 0-48 hours |

| Rat | Male | Feces | 90.5% |

| Urine | ~5% | ||

| Rat | Female | Feces | 76.3% |

| Urine | ~20% | ||

| Dog | Male/Female | Feces | 53% |

| Urine | ~43% |

Data sourced from Hutson et al., 1977.[1]

The extent of aromatic hydroxylation also shows species and sex differences.

Table 2: Aromatic Hydroxylation of Flamprop-isopropyl in Rats and Dogs (0-48 hours)

| Species | Sex | % of Dose Undergoing Aromatic Hydroxylation |

| Rat | Male | 18% |

| Rat | Female | 13% |

| Dog | Male/Female | 2% |

Data sourced from Hutson et al., 1977.[1]

Experimental Protocols

The following is a representative protocol for an in vivo metabolism study of flamprop-isopropyl, based on methodologies described in the literature.[1]

1. Test Substance and Animals:

-

Test Substance: [¹⁴C]Flamprop-isopropyl, radiolabeled at a specific position to enable tracking.

-

Animal Model: Male and female Sprague-Dawley rats; male and female Beagle dogs. Animals are housed in individual metabolism cages to allow for the separate collection of urine and feces.

2. Dosing and Administration:

-

Dose Formulation: The test substance is dissolved in a suitable vehicle (e.g., corn oil).

-

Route of Administration: Oral gavage.

-

Dose Level: A single oral dose is administered (e.g., a specific mg/kg body weight).

3. Sample Collection:

-

Urine and Feces: Collected at regular intervals (e.g., 0-24h, 24-48h, etc.) post-dosing.

-

Blood: Blood samples may be collected at various time points via tail vein (rats) or cephalic vein (dogs) to determine pharmacokinetic parameters.

-

Tissues: At the end of the study, animals are euthanized, and various tissues (liver, kidney, fat, etc.) may be collected to assess for any residual radioactivity.

4. Sample Analysis:

-

Quantification of Radioactivity: Total radioactivity in urine, feces, and tissues is determined by liquid scintillation counting.

-

Metabolite Profiling:

-

Urine and methanolic extracts of feces are analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent compound and its metabolites.

-

Radiolabeled peaks are detected and quantified.

-

-

Metabolite Identification:

-

Metabolites are isolated and identified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Comparison with synthesized authentic standards is used for confirmation.

-

The following diagram illustrates a typical workflow for an in vivo metabolism study.

Conclusion

The metabolism of flamprop-isopropyl in mammalian systems is characterized by rapid elimination, with the majority of the compound being excreted in the feces. The primary biotransformation pathways involve ester hydrolysis, aromatic hydroxylation, and side-chain oxidation, followed by conjugation. Significant species and sex-related differences exist in the excretion patterns and the extent of certain metabolic reactions. This technical guide provides a foundational understanding of the metabolic fate of flamprop-isopropyl, which is essential for informed risk assessment and further toxicological research.

References

Environmental Fate and Dissipation of Flamprop-Isopropyl Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-isopropyl is a chiral herbicide previously used for the control of wild oats in wheat and barley. As a chiral compound, it exists as two enantiomers, the R- and S-forms. The herbicidal activity of flamprop-isopropyl is primarily associated with the L-isomer, also known as flamprop-M-isopropyl.[1][2] Understanding the environmental fate and dissipation of the individual enantiomers is crucial for a comprehensive assessment of its environmental risk, as enantiomers of chiral pesticides can exhibit different biological activities, degradation rates, and toxicities in the environment.[3][4][5] This technical guide provides an in-depth overview of the current knowledge on the environmental fate and dissipation of flamprop-isopropyl enantiomers, including available data on their degradation in soil and water, analytical methodologies for their separation, and postulated degradation pathways.

Environmental Dissipation in Soil

The dissipation of flamprop-isopropyl in soil is influenced by a combination of biotic and abiotic processes, with microbial degradation being a key factor.[4][6] While specific quantitative data on the enantioselective dissipation of flamprop-isopropyl is limited in publicly available literature, studies on analogous chiral herbicides suggest that enantioselective degradation is a common phenomenon.[4][6][7]

Quantitative Data on Soil Dissipation

Published data on the dissipation half-lives (DT50) of individual flamprop-isopropyl enantiomers in various soil types under different conditions are scarce. One study on the dissipation kinetics of a group of herbicides, including "flamprop," in a xerofluvent soil in Spain reported a biphasic dissipation pattern. However, this study did not provide enantiomer-specific data.

Table 1: Soil Dissipation Data for Flamprop-Isopropyl and Related Compounds (Illustrative)

| Compound | Soil Type | DT50 (days) | Enantiomer Specificity | Reference |

| Flamprop (B1223189) (racemic) | Xerofluvent | Not specified for enantiomers | Not specified | [6] (Implied) |

| Flamprop-M-isopropyl | Not specified | Moderately persistent | Not specified | [1] |

| Dichlorprop (B359615) (racemic) | Soil A | S-enantiomer: 8.22, R-enantiomer: 12.93 | Preferential degradation of S-enantiomer | [6] |

| Dichlorprop (racemic) | Soil D | S-enantiomer: 8.06, R-enantiomer: 12.38 | Preferential degradation of S-enantiomer | [6] |

| Fenpropidin (racemic) | Soil | R-(+)-fenpropidin: 19.8, S-(-)-fenpropidin: 22.4 | Preferential degradation of R-(+)-enantiomer | [9] |

Note: This table is illustrative and highlights the lack of specific data for flamprop-isopropyl enantiomers. Data for other chiral herbicides are included to demonstrate the principle of enantioselective dissipation.

Experimental Protocol for Soil Dissipation Studies

A general protocol for investigating the enantioselective dissipation of flamprop-isopropyl in soil is outlined below, based on methodologies used for other chiral pesticides.[4][10][11]

-

Soil Collection and Preparation: Collect soil from the desired location, pass it through a 2 mm sieve to remove large debris, and characterize its physicochemical properties (pH, organic carbon content, texture).

-

Spiking: Treat the soil with a solution of racemic flamprop-isopropyl or individual enantiomers at a known concentration.

-

Incubation: Incubate the treated soil samples in the dark at a controlled temperature and moisture content.

-

Sampling: Collect soil subsamples at predetermined time intervals.

-

Extraction: Extract flamprop-isopropyl enantiomers from the soil samples using an appropriate solvent system (e.g., QuEChERS method).[9]

-

Analysis: Analyze the extracts using a validated chiral HPLC method to determine the concentration of each enantiomer.

-

Data Analysis: Calculate the dissipation kinetics and half-lives (DT50) for each enantiomer using first-order or other appropriate kinetic models.[10]

Workflow for a soil dissipation study of flamprop-isopropyl enantiomers.

Environmental Dissipation in Water

The dissipation of flamprop-isopropyl in aquatic environments is expected to be governed by abiotic processes such as hydrolysis and photolysis, as well as biotic degradation in water-sediment systems.[12]

Hydrolysis and Photolysis

Table 2: Aquatic Dissipation Data for Flamprop-Isopropyl and Analogs (Illustrative)

| Compound | Condition | Half-life | Enantioselectivity | Reference |

| Flamprop-M-isopropyl | Aqueous hydrolysis (pH 7, 20°C) | Data not available | Not applicable | [13] |

| Flamprop-M-isopropyl | Water-sediment system | Data not available | Not applicable | [13] |

| o,p-DDD | Water-sediment system | (-)-enantiomer: faster degradation | Slight preference for (-)-enantiomer | [12] |

| Dichlorprop methyl | Water-sediment system | R-enantiomer preferentially degraded | Yes | [15] |

Note: This table highlights the absence of specific data for flamprop-isopropyl enantiomers and includes data for other compounds to illustrate potential behaviors.

Experimental Protocol for Hydrolysis and Photolysis Studies

A general protocol for assessing the abiotic degradation of flamprop-isopropyl enantiomers in water is as follows:

-

Solution Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) spiked with racemic flamprop-isopropyl or individual enantiomers.

-

Hydrolysis Study: Incubate the solutions in the dark at a constant temperature. Collect samples at various time points.

-

Photolysis Study: Expose the solutions to a light source simulating natural sunlight. Run parallel control samples in the dark. Collect samples at various time points.

-

Analysis: Analyze the samples using a validated chiral HPLC method to determine the concentration of each enantiomer.

-

Data Analysis: Calculate the degradation kinetics and half-lives for hydrolysis and photolysis for each enantiomer.

Analytical Methodologies

The separation and quantification of flamprop-isopropyl enantiomers are essential for studying their environmental fate. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[16][17]

Chiral HPLC Method

While a specific validated chiral HPLC method for flamprop-isopropyl enantiomers is not detailed in the reviewed literature, a general approach to developing such a method can be outlined based on common practices for chiral separations of agrochemicals.[16][17][18]

Table 3: General Chiral HPLC Method Parameters

| Parameter | Description |

| Column | Polysaccharide-based chiral stationary phase (CSP), such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[16][18] |

| Mobile Phase | Normal-phase: n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol mixtures.[16] The ratio is optimized to achieve separation. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detector at a wavelength of maximum absorbance for flamprop-isopropyl. |

| Temperature | Controlled column temperature (e.g., 25°C) to ensure reproducibility. |

Experimental Protocol for Chiral HPLC Method Development

-

Column Screening: Screen different polysaccharide-based chiral columns (e.g., cellulose and amylose-based) to find a column that shows baseline separation of the enantiomers.[16]

-

Mobile Phase Optimization: Optimize the mobile phase composition (ratio of n-hexane to alcohol modifier) to improve resolution and reduce analysis time.

-

Flow Rate and Temperature Optimization: Adjust the flow rate and column temperature to fine-tune the separation.

-

Method Validation: Validate the developed method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to relevant guidelines.

Workflow for developing a chiral HPLC method for flamprop-isopropyl.

Degradation Pathways

The environmental degradation of flamprop-isopropyl likely involves several key transformations, including hydrolysis of the ester linkage and microbial metabolism. While a definitive environmental degradation pathway for each enantiomer has not been fully elucidated, potential pathways can be postulated based on studies of its mammalian metabolism and the degradation of similar compounds.[19][20]

Postulated Degradation Pathways

-

De-esterification (Hydrolysis): The isopropyl ester group is susceptible to hydrolysis, either chemically or, more likely, mediated by microbial esterases, to form the corresponding carboxylic acid, flamprop acid. This is a common degradation step for many ester-containing pesticides.[19]

-

Hydroxylation: Mammalian metabolism studies have shown that hydroxylation of the isopropoxycarbonyl group can occur.[19] This may also be a relevant pathway in microbial degradation, potentially leading to further breakdown products.

-

Amide Bond Cleavage: While likely a slower process, the amide bond could also be cleaved by microbial amidases, leading to the formation of N-benzoyl-N-(3-chloro-4-fluorophenyl)amine and propionic acid derivatives.

The enantioselectivity of these degradation steps would determine the overall environmental fate of the individual enantiomers.

Postulated degradation pathways for flamprop-isopropyl enantiomers.

This technical guide summarizes the currently available information on the environmental fate and dissipation of flamprop-isopropyl enantiomers. It is evident that there are significant data gaps, particularly concerning the enantioselective dissipation rates in soil and water, and the specific degradation pathways and products for each enantiomer. Further research is needed to fill these gaps to enable a more accurate and comprehensive environmental risk assessment of this chiral herbicide. The provided experimental protocols and analytical method development strategies offer a framework for researchers to conduct these necessary investigations.

References

- 1. Flamprop-M-isopropyl (Ref: WL 43425) [sitem.herts.ac.uk]

- 2. Flamprop-isopropyl [sitem.herts.ac.uk]

- 3. Chiral Analysis of Pesticides and Drugs of Environmental Concern: Biodegradation and Enantiomeric Fraction [mdpi.com]

- 4. Influence of soil properties on the enantioselective dissipation of the herbicide lactofen in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. Impact of dichlorprop on soil microbial community structure and diversity during its enantioselective biodegradation in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissipation kinetics of tetraconazole in three types of soil and water under laboratory condition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dissipation Kinetics and Safety Evaluation of Flonicamid in Four Various Types of Crops [mdpi.com]

- 12. Stereoselective uptake and degradation of (±)-o,p-DDD pesticide stereomers in water-sediment system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Enantioselective separation and degradation of the herbicide dichlorprop methyl in sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 18. benchchem.com [benchchem.com]

- 19. An example of the oxidative de-esterification of an isopropyl ester. Its role in the metabolism of the herbicide flampropisopropyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review | MDPI [mdpi.com]

An In-depth Technical Guide to the Identification and Analysis of Flamprop-Isopropyl Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flamprop-isopropyl, a member of the arylalanine class of herbicides, has been utilized for the selective post-emergence control of wild oats in cereal crops. Understanding its environmental fate and the nature of its degradation products is crucial for assessing its ecological impact and ensuring food safety. This technical guide provides a comprehensive overview of the degradation pathways of flamprop-isopropyl, detailed methodologies for the identification and analysis of its degradation products, and quantitative data on its persistence in various environmental matrices.

Degradation Pathways of Flamprop-isopropyl

The degradation of flamprop-isopropyl proceeds through several key pathways, including hydrolysis, microbial degradation, and photodegradation. The primary degradation product is its corresponding carboxylic acid, flamprop (B1223189).

Hydrolysis: The ester linkage in flamprop-isopropyl is susceptible to hydrolysis, particularly under basic conditions, yielding flamprop and isopropanol. Under more strongly basic conditions, cleavage of the amide bond can also occur, resulting in the formation of benzoic acid and N-(3-chloro-4-fluorophenyl)-DL-alanine.

Microbial Degradation: Soil microorganisms play a significant role in the breakdown of flamprop-isopropyl. The primary microbial degradation pathway also involves the hydrolysis of the isopropyl ester to form flamprop acid. Further degradation of flamprop acid by soil microbes can occur, although specific microbial metabolites beyond this initial hydrolysis are not extensively detailed in the available literature.

Mammalian Metabolism: In mammals, the metabolism of flamprop-isopropyl involves hydroxylation as a key transformation pathway. This process can lead to the formation of hydroxylated derivatives of the parent compound.

Photodegradation: While specific photodegradation products of flamprop-isopropyl are not extensively documented, related anilide herbicides are known to undergo photodegradation in water and on soil surfaces. This process can involve reactions such as dechlorination and hydroxylation, suggesting that similar transformations may occur for flamprop-isopropyl under the influence of sunlight.

Quantitative Degradation Data

The persistence of flamprop-isopropyl in the environment is often expressed in terms of its dissipation time 50 (DT50), which is the time required for 50% of the initial concentration to degrade.

| Matrix | Condition | Parameter | Value | Reference |

| Soil | Aerobic | DT50 | 55 days (for Flamprop-M-isopropyl) | [1] |

Experimental Protocols

Accurate identification and quantification of flamprop-isopropyl and its degradation products require robust analytical methodologies. The following sections detail the key experimental protocols for sample preparation and analysis.

Sample Preparation

Soil Samples: Extraction and Solid-Phase Extraction (SPE) Cleanup

-

Extraction:

-

Weigh 20 g of homogenized soil into a centrifuge tube.

-

Add 40 mL of acetonitrile (B52724) and shake vigorously for 30 minutes.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the soil pellet with another 40 mL of acetonitrile.

-

Combine the supernatants and concentrate to near dryness using a rotary evaporator at 40°C.

-

Re-dissolve the residue in 5 mL of a suitable solvent (e.g., 10% acetonitrile in water) for SPE cleanup.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

-